molecular formula C18H17FN2O3S B2854034 N-(2-fluorophenyl)-1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide CAS No. 898427-23-1

N-(2-fluorophenyl)-1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide

Cat. No.: B2854034
CAS No.: 898427-23-1
M. Wt: 360.4
InChI Key: NNLQGWYTBSEWAS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the pyrroloquinoline sulfonamide class, characterized by a tricyclic pyrrolo[3,2,1-ij]quinoline core with a sulfonamide substituent at position 8 and a 2-fluorophenyl group at the N-position. The methyl group at position 1 and the oxo group at position 2 are critical for its pharmacological profile. Its molecular weight and logP (estimated via structural analogs) suggest moderate lipophilicity, balancing membrane permeability and solubility. Synthesized via amidation or cyclocondensation methods, it has shown promise as a diuretic agent, outperforming hydrochlorothiazide in preclinical models at 10 mg/kg doses in rats .

Properties

IUPAC Name

N-(2-fluorophenyl)-3-methyl-2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-triene-6-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17FN2O3S/c1-11-14-10-13(9-12-5-4-8-21(17(12)14)18(11)22)25(23,24)20-16-7-3-2-6-15(16)19/h2-3,6-7,9-11,20H,4-5,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNLQGWYTBSEWAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2=CC(=CC3=C2N(C1=O)CCC3)S(=O)(=O)NC4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-fluorophenyl)-1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide is a complex organic compound with potential therapeutic applications. This article explores its biological activity, synthesizing findings from diverse research studies to provide a comprehensive overview.

  • Molecular Formula : C15H16F N3O3S
  • Molecular Weight : 341.37 g/mol
  • CAS Number : Not readily available in the search results.

The biological activity of this compound is attributed to its structural features that allow it to interact with various biological targets. The sulfonamide group is known for its role in inhibiting bacterial growth and has been linked to anti-inflammatory properties. Additionally, the presence of the fluorophenyl moiety can enhance lipophilicity and bioavailability.

Anticancer Properties

The compound's ability to inhibit cell proliferation has been explored in related pyrroloquinolines. For example, certain pyrrolidine derivatives have shown promising anticancer activity by inducing apoptosis in cancer cells through various pathways . The sulfonamide component may also contribute to this activity by interfering with metabolic processes in tumor cells.

Study 1: Antimicrobial Screening

In a study investigating the biological activity of substituted quinolines, several compounds were synthesized and tested against mycobacterial strains. The findings indicated that certain derivatives exhibited higher potency than standard treatments like isoniazid . Although this compound was not directly tested, its structural similarity suggests potential for further investigation.

Study 2: Anticancer Activity

A review highlighted the synthesis and evaluation of pyrrolidine derivatives for anticancer properties. Compounds similar to N-(2-fluorophenyl)-1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline demonstrated significant cytotoxicity against various cancer cell lines. The mechanisms involved apoptosis induction and cell cycle arrest .

Data Table: Biological Activity Comparison

Compound NameActivity TypeTarget Organism/Cell LineIC50 (µM)Reference
N-(4-fluorophenyl)-6-methyl...AntimicrobialMycobacterium tuberculosis0.5
Pyrrolidine derivative AAnticancerHeLa cells25
Pyrrolidine derivative BAnticancerMCF7 cells15

Comparison with Similar Compounds

Structural and Physicochemical Properties

Key analogs and their properties are summarized below:

Compound Name Molecular Formula Molecular Weight logP Solubility Profile
Target Compound: N-(2-fluorophenyl)-1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide C₂₁H₁₈FN₃O₃S 411.45 (est.) ~4.2 Low aqueous solubility; DMF-soluble
2-oxo-N-(4-phenoxyphenyl)-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide C₂₃H₂₀N₂O₄S 420.49 4.22 Similar solubility profile
4-(4-(cyclopropylmethyl)piperazine-1-carbonyl)phenyl)quinoline-8-sulfonamide C₂₄H₂₆N₄O₃S 474.56 3.8 Not reported
Hybrid thioxothiazolidin-4-one derivatives Varies 340–589 3.5–5 DMF-soluble; poor aqueous solubility

Key Observations :

  • logP values (~4.2) indicate consistent lipophilicity across analogs, favoring passive diffusion but limiting aqueous solubility .

Key Insights :

  • The methyl group at position 2 in the target compound is critical for diuretic efficacy, as its removal reduces activity .
  • Substitutions on the sulfonamide nitrogen (e.g., cyclopropylmethyl piperazine in ) redirect activity toward non-diuretic targets, highlighting structure-activity versatility.

Q & A

Basic Question: What are the critical steps for synthesizing N-(2-fluorophenyl)-1-methyl-2-oxo-pyrroloquinoline-8-sulfonamide?

Methodological Answer:
The synthesis typically involves multi-step organic reactions:

Core Pyrroloquinoline Formation : Cyclization of substituted tetrahydroquinoline precursors under acidic or catalytic conditions (e.g., AlCl₃ in 1,2-dichlorobenzene at 378 K) to form the fused pyrroloquinoline scaffold .

Sulfonamide Coupling : Reacting the pyrroloquinoline intermediate with 2-fluorophenylsulfonyl chloride using coupling agents (e.g., EDC/DCC) in anhydrous solvents like DMF under inert atmosphere .

Purification : Chromatography (HPLC or column) and recrystallization (ethanol or ethyl acetate/hexane) to isolate the final product .
Key challenges include controlling regioselectivity during cyclization and minimizing side reactions during sulfonamide coupling.

Advanced Question: How can reaction yields for the sulfonamide coupling step be optimized?

Methodological Answer:
Optimization strategies include:

  • Solvent Selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance reagent solubility and reaction kinetics .
  • Coupling Agents : Use of EDC/HOBt or DCC to activate the sulfonyl chloride, improving electrophilicity and reducing racemization .
  • Temperature Control : Maintaining 0–5°C during coupling minimizes thermal decomposition .
  • Inert Atmosphere : Nitrogen/argon purging prevents moisture-sensitive intermediates from hydrolyzing .
    Yield improvements (from ~60% to >85%) have been reported using these conditions .

Basic Question: Which analytical techniques are essential for structural confirmation?

Methodological Answer:

  • NMR Spectroscopy : ¹H/¹³C NMR identifies substituent positions (e.g., fluorophenyl integration at δ 6.9–7.3 ppm) and confirms methyl group attachment .
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., m/z 353.4 g/mol for analogous compounds) .
  • X-ray Crystallography : Resolves ambiguous stereochemistry in the pyrroloquinoline core (e.g., C–H···π interactions in crystal packing) .
  • IR Spectroscopy : Confirms carbonyl (1700–1730 cm⁻¹) and sulfonamide (1150–1350 cm⁻¹) functional groups .

Advanced Question: How to address contradictory biological activity data across structural analogs?

Methodological Answer:
Discrepancies often arise from substituent effects. For example:

  • Fluorophenyl vs. Chlorophenyl : Fluorine’s electron-withdrawing nature may enhance metabolic stability but reduce binding affinity compared to chlorine .
  • Methodology :
    • Comparative SAR Studies : Synthesize analogs with systematic substituent variations (e.g., halogen position, methyl groups).
    • In Vitro Profiling : Test cytotoxicity (MTT assay) and target engagement (e.g., kinase inhibition) under standardized conditions .
    • Computational Modeling : Dock analogs into target proteins (e.g., using AutoDock Vina) to rationalize activity differences .
      Contradictions in IC₅₀ values (e.g., 2-fluorophenyl vs. 4-chlorophenyl analogs) highlight the need for rigorous controls in biological assays .

Advanced Question: What in vitro models are suitable for evaluating anticancer activity?

Methodological Answer:

  • Cell Viability Assays : MTT or resazurin-based assays in cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination .
  • Apoptosis Markers : Flow cytometry for Annexin V/PI staining to quantify programmed cell death .
  • Migration/Invasion Assays : Boyden chamber tests to assess metastatic potential inhibition .
  • Target Validation : Western blotting for downstream biomarkers (e.g., PARP cleavage for apoptosis; phosphorylated ERK for kinase inhibition) .
    Dose-response curves and time-dependent studies are critical for robust data interpretation.

Basic Question: How to mitigate solubility issues in biological assays?

Methodological Answer:

  • Solvent Systems : Use DMSO for stock solutions (≤0.1% final concentration to avoid cytotoxicity) .
  • Surfactants : Add polysorbate-80 or PEG-400 to aqueous buffers for improved dispersion .
  • Prodrug Strategies : Introduce hydrophilic moieties (e.g., phosphate esters) temporarily to enhance solubility .
    Pre-formulation studies (e.g., dynamic light scattering) can identify aggregation-prone conditions .

Advanced Question: What strategies improve metabolic stability in vivo?

Methodological Answer:

  • Fluorine Substitution : The 2-fluorophenyl group reduces oxidative metabolism by cytochrome P450 enzymes .
  • Steric Shielding : Introduce methyl groups at metabolically vulnerable positions (e.g., C1 of pyrroloquinoline) .
  • Isotope Labeling : Use ¹⁴C or ³H isotopes for tracking metabolite formation in hepatocyte microsomes .
    Pharmacokinetic studies in rodent models (e.g., t₁/₂, AUC) validate stability improvements .

Basic Question: What safety protocols are recommended for handling this compound?

Methodological Answer:

  • PPE : Nitrile gloves, goggles, and lab coats to prevent dermal/ocular exposure .
  • Ventilation : Use fume hoods for synthesis and weighing to avoid inhalation of fine particles .
  • Waste Disposal : Incinerate halogenated waste to prevent environmental release .
    MSDS data for analogous sulfonamides indicate moderate toxicity (LD₅₀ > 500 mg/kg in rats) .

Advanced Question: How to design a SAR study for this compound?

Methodological Answer:

Core Modifications : Vary the pyrroloquinoline scaffold (e.g., oxo vs. thio groups at C2) .

Substituent Libraries : Synthesize analogs with halogens (F, Cl), methyl, or methoxy groups at the phenyl ring .

Biological Testing : Screen analogs against panels of cancer cell lines and enzyme targets (e.g., topoisomerase II) .

Data Analysis : Use cluster analysis or PCA to correlate structural features with activity .
SAR studies on chlorophenyl analogs revealed a 10-fold potency increase over fluorophenyl derivatives in certain models .

Advanced Question: How to resolve conflicting crystallography and NMR data?

Methodological Answer:

  • Crystallography : X-ray structures resolve absolute configuration (e.g., C4-methyl stereochemistry) .
  • NMR Restraints : NOESY correlations validate spatial proximity of protons (e.g., H3/H4 coupling) .
  • DFT Calculations : Compare experimental/theoretical chemical shifts to identify misassignments .
    For example, NMR initially suggested cis-configuration in a precursor, but crystallography confirmed trans-geometry .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.